molecular formula C20H24ClN3O2 B2502870 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 329929-21-7

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2502870
CAS RN: 329929-21-7
M. Wt: 373.88
InChI Key: BJWAMJPDUZJWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves various chemical reactions and optimizations of technological parameters. For instance, a similar compound, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was synthesized through a cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . Another related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with the reaction conditions optimized to achieve an 88.5% yield . These studies demonstrate the importance of optimizing reaction conditions such as raw material ratios, reaction time, and temperature to achieve high yields of the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was determined using elemental analysis, IR, 1H NMR, and single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and a non-planar molecular conformation . These structural characterizations are crucial for understanding the molecular geometry and potential reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are critical for the formation of the desired molecular structures. The cyclocondensation and substitution reactions used in the synthesis of the related compounds indicate the types of chemical transformations that are likely involved in the synthesis of this compound . Understanding these reactions can help in predicting the reactivity and possible interactions of the compound with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, for example, is stabilized by van der Waals and dipole-dipole forces, which are significant for the compound's stability and solubility . The optimization of synthesis parameters, as seen in the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, also suggests that the physical properties such as melting point and solubility can be tailored by adjusting the reaction conditions .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide have been studied for their antimicrobial and anticancer activities. A study synthesized derivatives of this compound and evaluated them for in vitro antimicrobial (tube dilution technique) and anticancer (MTT assay) activities. The results indicated significant antimicrobial activity and good anticancer activity among the synthesized compounds, though less active than standard drugs (Mehta et al., 2019).

Potential as CNS Agents

N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, chemically similar to the queried compound, have been synthesized and evaluated for their anxiolytic and skeletal muscle relaxant activity in albino mice. Among them, certain compounds showed potent activity, indicating their potential as central nervous system (CNS) agents (Verma et al., 2017).

Synthesis and Structural Characterization

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally similar, was synthesized and its structure was confirmed through HRMS, IR, 1H and 13C NMR experiments. This highlights the importance of detailed structural characterization in the synthesis of new compounds (Wujec & Typek, 2023).

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWAMJPDUZJWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.